REACTION_CXSMILES
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[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]2[C:15]([C:29](OCC)=[O:30])=[C:16]([C:25]([CH3:28])([CH3:27])[CH3:26])[O:17][C:18]=2[C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[CH:10][CH:9]=1>CCOCC>[C:25]([C:16]1[O:17][C:18]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[C:14]([C:11]2[CH:12]=[CH:13][C:8]([F:7])=[CH:9][CH:10]=2)[C:15]=1[CH2:29][OH:30])([CH3:28])([CH3:26])[CH3:27] |f:0.1.2.3.4.5|
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Name
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|
Quantity
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1.15 g
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Type
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reactant
|
Smiles
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[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
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4-(4-fluorophenyl)-2-tert.-butyl-5-phenyl-3-furyl-carboxylic acid, ethyl ester
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Quantity
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5.56 g
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Type
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reactant
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Smiles
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FC1=CC=C(C=C1)C=1C(=C(OC1C1=CC=CC=C1)C(C)(C)C)C(=O)OCC
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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CCOCC
|
Name
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|
Quantity
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25 mL
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Type
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solvent
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Smiles
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CCOCC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for one-half hour
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Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C=1OC(=C(C1CO)C1=CC=C(C=C1)F)C1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |